molecular formula C20H22F2N4O3S B7467972 1-[[4-(4-Ethoxyphenyl)sulfonylpiperazin-1-yl]methyl]-5,6-difluorobenzimidazole

1-[[4-(4-Ethoxyphenyl)sulfonylpiperazin-1-yl]methyl]-5,6-difluorobenzimidazole

Cat. No. B7467972
M. Wt: 436.5 g/mol
InChI Key: ZKZNUODXYDHXMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[[4-(4-Ethoxyphenyl)sulfonylpiperazin-1-yl]methyl]-5,6-difluorobenzimidazole, commonly known as EDP-239, is a small molecule drug that has been recently developed for the treatment of various neurological disorders. It belongs to the class of benzimidazole derivatives and acts as a potent and selective antagonist of the 5-HT6 receptor.

Mechanism of Action

EDP-239 acts as a selective antagonist of the 5-HT6 receptor, which is a subtype of serotonin receptor found in the central nervous system. The 5-HT6 receptor is involved in the regulation of cognitive function, memory, and learning. By blocking the activity of this receptor, EDP-239 enhances the release of acetylcholine and other neurotransmitters, leading to improved cognitive function and memory.
Biochemical and Physiological Effects
EDP-239 has been shown to improve cognitive function and memory in preclinical studies. It also exhibits anxiolytic and antidepressant effects, making it a potential candidate for the treatment of anxiety and depression. EDP-239 has been found to have a good safety profile and does not exhibit any significant toxicity or adverse effects.

Advantages and Limitations for Lab Experiments

One of the major advantages of EDP-239 is its high selectivity and potency for the 5-HT6 receptor. This makes it a valuable tool for studying the role of this receptor in various neurological disorders. However, its high selectivity may also limit its usefulness in studying the effects of other serotonin receptors. Additionally, the synthesis of EDP-239 is a multistep process, which may limit its availability for research purposes.

Future Directions

There are several potential future directions for the research and development of EDP-239. One direction is to further investigate its therapeutic potential in Alzheimer's disease and other neurological disorders. Another direction is to explore its potential use as a cognitive enhancer in healthy individuals. Additionally, further studies are needed to fully understand the mechanism of action of EDP-239 and its effects on other serotonin receptors.

Synthesis Methods

The synthesis of EDP-239 involves a multistep process that starts with the reaction of 4-(4-ethoxyphenyl)sulfonyl piperazine with 2,3-difluoroaniline in the presence of a base to form the intermediate compound. This compound is then reacted with formaldehyde and a reducing agent to produce the final product, EDP-239.

Scientific Research Applications

EDP-239 has been extensively studied for its potential therapeutic applications in various neurological disorders, including Alzheimer's disease, schizophrenia, and depression. It has been shown to improve cognitive function and memory in preclinical studies, making it a promising candidate for the treatment of Alzheimer's disease.

properties

IUPAC Name

1-[[4-(4-ethoxyphenyl)sulfonylpiperazin-1-yl]methyl]-5,6-difluorobenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22F2N4O3S/c1-2-29-15-3-5-16(6-4-15)30(27,28)26-9-7-24(8-10-26)14-25-13-23-19-11-17(21)18(22)12-20(19)25/h3-6,11-13H,2,7-10,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKZNUODXYDHXMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CN3C=NC4=CC(=C(C=C43)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22F2N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[[4-(4-Ethoxyphenyl)sulfonylpiperazin-1-yl]methyl]-5,6-difluorobenzimidazole

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